2-(1,3-Butadienyl)pyridine
Overview
Description
2-(1,3-Butadienyl)pyridine is an organic compound that features a pyridine ring substituted with a butadienyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(1,3-Butadienyl)pyridine can be achieved through several synthetic routes. One notable method involves the iridium-catalyzed hydroalkenylation of 2-vinylpyridine with terminal alkynes. This reaction is facilitated by iridium(I) N-heterocyclic carbene complexes, which efficiently catalyze the formation of the desired product with high yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of transition metal-catalyzed coupling reactions can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions ensures the efficient production of this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Butadienyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Reduction reactions can convert the butadienyl group into saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products:
Oxidation: Pyridine oxides.
Reduction: Saturated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(1,3-Butadienyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(1,3-Butadienyl)pyridine involves its interaction with various molecular targets. The butadienyl group can participate in conjugation with the pyridine ring, enhancing the compound’s reactivity. This conjugation can influence the compound’s ability to interact with enzymes, receptors, and other biomolecules, leading to its observed biological activities.
Comparison with Similar Compounds
2-Vinylpyridine: Similar in structure but lacks the extended conjugation of the butadienyl group.
2-(1,3-Butadienyl)benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties.
Uniqueness: 2-(1,3-Butadienyl)pyridine is unique due to the presence of both a pyridine ring and a butadienyl group, which provides a combination of aromaticity and extended conjugation
Properties
IUPAC Name |
2-[(1E)-buta-1,3-dienyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-3-6-9-7-4-5-8-10-9/h2-8H,1H2/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCJBOUUDANSHD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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